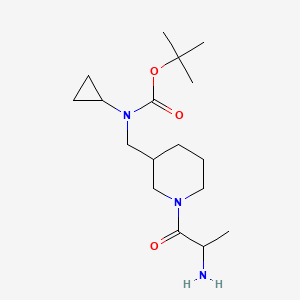

tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

Description

tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1401664-94-5) is a heterocyclic compound with a molecular formula of C₁₆H₂₉N₃O₃ and a molecular weight of 311.42 g/mol . It features a piperidine ring substituted with an (S)-2-aminopropanoyl group, a cyclopropane moiety, and a tert-butyl carbamate protecting group.

Synthesis and Characterization: The compound is synthesized via coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine under nitrogen, as described for structurally related carbamates . Post-synthesis, purity (>95%) is confirmed via elemental analysis, TLC, and NMR spectroscopy (¹H and ¹³C) . Commercial samples are available with purities ≥97%–98%, stored under dry, sealed conditions .

Properties

Molecular Formula |

C17H31N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3 |

InChI Key |

WXKCFDPILGZOSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives , which are widely used as intermediates in medicinal chemistry. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Structural Diversity: The target compound’s piperidine-cyclopropane core distinguishes it from pyrrolidine (CAS 1354001-34-5) or cyclohexane (CAS 296) derivatives. Piperidine offers greater conformational flexibility compared to pyrrolidine’s five-membered ring . Substituent Effects: The (S)-2-aminopropanoyl group in the target compound contrasts with chloroacetyl (CAS 1354001-34-5) or trifluoromethyl-phenyl (EP1763351B9) groups, which may alter solubility, metabolic stability, or target binding .

Stereochemical Considerations: The (S)-configuration in the target compound’s aminopropanoyl group is critical for chiral recognition in biological systems. In contrast, compounds like CAS 296 lack defined stereochemistry in their cyclohexane-methoxy scaffold .

Synthetic Complexity :

- The target compound’s synthesis aligns with methods for related carbamates (e.g., PyBOP-mediated coupling), but derivatives like CAS 63 require multistep routes involving palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .

Physicochemical Properties :

- The cyclopropane group in the target compound may enhance metabolic stability compared to larger rings (e.g., cyclohexane in CAS 296) due to reduced ring strain and oxidative susceptibility .

Research Findings and Implications

The tert-butyl carbamate group serves as a transient protecting moiety, enabling selective deprotection for further functionalization .

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Potential Impact |

|---|---|---|

| (S)-2-aminopropanoyl | Target compound | Enhanced chiral recognition |

| Chloroacetyl | CAS 1354001-34-5 | Increased electrophilicity/reactivity |

| Trifluoromethyl-phenyl | EP1763351B9 | Improved lipophilicity/metabolic stability |

| Methoxycyclohexyl | CAS 296 | Altered solubility and steric bulk |

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate?

Methodological Answer:

The synthesis typically involves:

Piperidine Functionalization : Introduce the cyclopropylmethyl group via alkylation or reductive amination of piperidin-3-yl precursors .

Carbamate Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines. Boc-anhydride or Boc-OSu (succinimide) reagents are common, with reactions optimized in dichloromethane or THF at 0–25°C .

Chiral Coupling : The (S)-2-aminopropanoyl moiety is introduced using enantioselective coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity. LC-MS and NMR validate intermediates .

Basic: How can researchers confirm the stereochemical integrity of the (S)-2-aminopropanoyl group in this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured analogs .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related carbamates in .

Advanced: What computational methods are suitable for predicting the conformational stability of this compound in solution?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy-minimized conformers. Compare with experimental NMR coupling constants (e.g., J-values for piperidine protons) .

- Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., water, DMSO) to evaluate flexibility of the cyclopropyl-piperidine linkage .

- NOESY NMR : Detect through-space interactions to validate computational predictions of intramolecular hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous carbamates?

Methodological Answer:

- Variable Screening : Systematically test catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. non-polar), and temperatures .

- Kinetic Analysis : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., Boc deprotection inefficiencies) .

- Byproduct Identification : Employ LC-MS/MS to trace side products (e.g., tert-butyl alcohol from Boc hydrolysis) and adjust reaction stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperidine, cyclopropyl, and Boc groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ or MALDI-TOF .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced: What role does the cyclopropyl group play in modulating biological activity, and how can this be experimentally validated?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with cyclopropane replaced by other rings (e.g., cyclohexane) and compare bioactivity .

- Molecular Docking : Model interactions with target enzymes (e.g., proteases) to assess steric and electronic effects of the cyclopropyl group .

- Enzyme Assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify activity changes .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during Boc deprotection (risk of tert-butyl alcohol release) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: How can researchers analyze potential β-sheet stabilization effects of this compound in neurodegenerative disease models?

Methodological Answer:

- Circular Dichroism (CD) : Monitor β-sheet content in amyloid-β or prion peptides incubated with the compound .

- Thioflavin T Assays : Quantify amyloid aggregation kinetics via fluorescence .

- Cell Viability Assays : Use SH-SY5Y neuronal cells to assess toxicity and protective effects against amyloid-induced damage .

Advanced: What strategies mitigate racemization during the coupling of the (S)-2-aminopropanoyl group?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization .

- Chiral Auxiliaries : Temporarily install protecting groups (e.g., Fmoc) that sterically hinder racemization .

- Real-Time Monitoring : Use chiral HPLC to detect enantiomeric excess (ee) during synthesis .

Basic: How should researchers troubleshoot low yields in the final carbamate coupling step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.